3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone
Description
Structural Features and Chemical Significance of the Compound
3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone is an aromatic ketone featuring a central benzophenone (B1666685) scaffold. This core is substituted on its two phenyl rings at the meta positions with a cyano (-C≡N) group and a 1,3-dioxolane-2-yl group, respectively. The cyano group is a strong electron-withdrawing group, influencing the electronic properties of the phenyl ring it is attached to. Conversely, the 1,3-dioxolane (B20135) moiety, a cyclic acetal (B89532), serves primarily as a protecting group for a carbonyl functional group, and its electronic effects are more subtle.
Overview of Benzophenone Core Chemistry in Organic Synthesis
Benzophenone, the parent structure, is the simplest diarylketone and serves as a fundamental building block in organic chemistry. wikipedia.org Its derivatives are prevalent in a wide range of applications, from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry. researchgate.netchegg.com The synthesis of substituted benzophenones often relies on classical reactions such as the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. mdpi.comgoogle.com
The carbonyl group of the benzophenone core is a key reactive site, susceptible to nucleophilic attack. However, the two bulky phenyl groups can sterically hinder this approach. The reactivity of the carbonyl group and the aromatic rings can be modulated by the nature and position of substituents. Electron-withdrawing groups, for instance, can increase the electrophilicity of the carbonyl carbon, while electron-donating groups can activate the rings towards electrophilic aromatic substitution.
Synthetic Utility of Nitrile Functional Groups
The nitrile or cyano group (-C≡N) is a versatile functional group in organic synthesis due to its unique electronic properties and reactivity. chemicalbook.com The carbon-nitrogen triple bond imparts a linear geometry and polarity to the group, with the carbon atom being electrophilic. nih.gov This electrophilicity allows nitriles to undergo nucleophilic addition reactions with various reagents, including Grignard reagents and organolithium compounds, to form ketones after hydrolysis. scribd.com
Nitriles can also be hydrolyzed to carboxylic acids or amides, and reduced to primary amines, making them valuable precursors to a range of other functional groups. mdpi.comscialert.net This transformative capacity makes the nitrile group a strategic component in the design of complex synthetic pathways. oregonstate.edu
Role of 1,3-Dioxolane Moieties in Protecting Group Chemistry and Beyond
The 1,3-dioxolane group is a cyclic acetal, typically formed from the reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.org In the context of this compound, this moiety serves as a protecting group for a benzaldehyde (B42025) derivative. Protecting groups are essential in multi-step synthesis to mask a reactive functional group from unwanted reactions while transformations are carried out elsewhere in the molecule. wikipedia.org
1,3-dioxolanes are stable under neutral and basic conditions, making them effective shields against nucleophiles, organometallic reagents, and hydrides. patsnap.com They can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group. cem.com Beyond their protective role, dioxolane rings can also influence the solubility and biological activity of a molecule. researchgate.net
Comparative Analysis with Positional Isomers and Related Benzophenone Derivatives
The specific substitution pattern of this compound is crucial to its properties. Positional isomers, where the cyano and dioxolane groups are at different positions (ortho or para) on the phenyl rings, would exhibit distinct chemical behaviors.
For instance, a para-substituted cyano group would exert a stronger electron-withdrawing effect on the benzophenone core through resonance, which could enhance the electrophilicity of the carbonyl carbon. An ortho-substituted group, on the other hand, would introduce significant steric hindrance, potentially affecting the conformation of the molecule and the accessibility of the carbonyl group.
The table below provides a theoretical comparison of the expected effects of substituent positions on the properties of cyanobenzophenone derivatives.
| Property | Ortho-Substitution | Meta-Substitution | Para-Substitution |
| Electronic Effect of -CN | Strong inductive, moderate resonance | Strong inductive | Strong inductive and resonance |
| Steric Hindrance | High | Moderate | Low |
| Reactivity of Carbonyl | Potentially decreased due to sterics | Moderately influenced by induction | Potentially increased by resonance |
| Intermolecular Interactions | May be hindered | Possible | More accessible for interactions |
Historical Development of Key Synthetic Methodologies Employed in the Compound's Context
The synthesis of a molecule like this compound relies on several foundational discoveries in organic chemistry.
The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry. organic-chemistry.org Their work on the aluminum chloride-catalyzed alkylation and acylation of aromatic rings provided a powerful tool for forming carbon-carbon bonds with aromatic systems, a key step in the synthesis of the benzophenone core. rsc.orgresearchgate.net
The history of the nitrile functional group dates back to the early 19th century. The discovery and subsequent exploration of the reactivity of nitriles have made them indispensable in organic synthesis. chemicalbook.com
The concept of protecting groups emerged as organic synthesis became more complex. The development of acetals, including cyclic variants like 1,3-dioxolanes, as stable yet removable protecting groups for carbonyls was a significant advancement, enabling chemists to perform selective transformations on polyfunctional molecules. cem.comorganic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-12-3-1-4-13(9-12)16(19)14-5-2-6-15(10-14)17-20-7-8-21-17/h1-6,9-10,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPFLUHYYSDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645050 | |
| Record name | 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-95-5 | |
| Record name | 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by conceptually breaking key chemical bonds. amazonaws.com For 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.
The primary disconnections are:
C-O bonds of the dioxolane ring: The 1,3-dioxolane (B20135) group is a cyclic acetal (B89532), typically installed to protect a carbonyl group. A disconnection of the two C-O bonds via a hydrolysis transform reveals a precursor molecule, 3-cyano-3'-formylbenzophenone. This identifies the acetal formation as a likely final or near-final step in the synthesis.
Carbonyl-Aryl C-C bonds: The central ketone of the benzophenone (B1666685) framework can be disconnected on either side. This suggests a Friedel-Crafts acylation reaction as a key bond-forming step. nih.gov This leads to two possible pairs of synthons:
A 3-cyanobenzoyl cation equivalent and a 3-(1,3-dioxolan-2-yl)benzene nucleophile.
A 3-(1,3-dioxolan-2-yl)benzoyl cation equivalent and a benzonitrile (B105546) nucleophile.
Aryl-CN bond: The cyano group can be introduced through various methods. A disconnection at this position suggests precursors such as a 3-halobenzophenone derivative (for nucleophilic substitution, e.g., Rosenmund-von Braun reaction) or a 3-aminobenzophenone (B1265706) derivative (for a Sandmeyer reaction). taylorandfrancis.com Alternatively, the cyano group could be derived from the conversion of another functional group, such as a primary amide or an aldehyde, that is already present on the benzophenone core. libretexts.org
This analysis suggests that a plausible forward synthesis could involve preparing a suitably functionalized benzaldehyde (B42025) or benzoyl chloride and coupling it with another benzene (B151609) derivative, followed by any necessary functional group interconversions. A key intermediate in many of these potential routes is 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde). nih.gov
Strategies for Constructing the Substituted Benzophenone Framework
The diaryl ketone core is the central structural motif of the target molecule. Several robust methods are available for its construction.
Friedel-Crafts Acylation: This is one of the most common and direct methods for synthesizing benzophenones. nih.gov The reaction involves the electrophilic acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com For the target molecule, this could be achieved by reacting 3-cyanobenzoyl chloride with benzene that has a protected aldehyde at the meta position, or by reacting a 3-(dioxolanyl)benzoyl chloride with benzonitrile. The regioselectivity is dictated by the directing effects of the substituents on the aromatic rings.
Grignard Reaction Followed by Oxidation: An alternative two-step approach involves the reaction of an arylmagnesium halide (Grignard reagent) with an aryl aldehyde. google.compatsnap.com This addition reaction forms a diaryl carbinol (benzhydrol) intermediate, which is subsequently oxidized to the corresponding benzophenone. google.com Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations.
| Method | Description | Advantages | Limitations |
| Friedel-Crafts Acylation | Electrophilic substitution of a benzoyl chloride onto an aromatic ring using a Lewis acid catalyst (e.g., AlCl₃). nih.gov | Often a single step, high yielding, utilizes common starting materials. | Catalyst can be required in stoichiometric amounts; reaction conditions can be harsh; substrate scope can be limited by deactivating groups. |
| Grignard Reaction & Oxidation | Addition of an aryl Grignard reagent to a benzaldehyde, followed by oxidation of the resulting secondary alcohol. google.compatsnap.com | Milder conditions than Friedel-Crafts, good functional group tolerance, overcomes some regioselectivity issues. | Two-step process, requires careful control of the Grignard reaction to avoid side products. |
Introduction of the Cyano Group at the 3-Position of the Benzophenone Ring
The nitrile functionality can be incorporated either by direct substitution on a pre-formed benzophenone ring or by the chemical transformation of a precursor group.
Direct cyanation involves replacing a leaving group on the aromatic ring with a cyanide source.
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide (e.g., 3-bromobenzophenone) with a copper(I) cyanide (CuCN), typically at elevated temperatures. taylorandfrancis.com
Palladium-Catalyzed Cyanation: Modern cross-coupling methods offer milder conditions for cyanation. These reactions use a palladium catalyst to couple an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org
Sandmeyer Reaction: If the starting material is an aniline (B41778) derivative (e.g., 3-aminobenzophenone), it can be converted to a diazonium salt using nitrous acid, which is then displaced by a cyanide nucleophile in the presence of a copper(I) salt. taylorandfrancis.com
| Reagent/Method | Precursor Functional Group | Typical Conditions |
| Copper(I) Cyanide (CuCN) | Aryl Halide (-Br, -I) | High temperature, polar aprotic solvent (e.g., DMF, NMP). |
| Zinc Cyanide (Zn(CN)₂) | Aryl Halide or Triflate | Pd(0) or Pd(II) catalyst, phosphine (B1218219) ligand, solvent (e.g., DMF). organic-chemistry.org |
| Sodium Nitrite / Copper(I) Cyanide | Primary Amine (-NH₂) | Diazotization at low temperature (0-5 °C), followed by reaction with CuCN. |
An alternative strategy is to construct the benzophenone with a different functional group at the 3-position and then convert it to the nitrile.
Dehydration of a Primary Amide: A primary amide is a common precursor to a nitrile. The dehydration can be achieved using various reagents, with thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) being the most common. libretexts.orglibretexts.org The synthesis would start with the preparation of 3-(3'-(1,3-dioxolan-2-yl)benzoyl)benzamide.
From an Aldehyde: An aromatic aldehyde can be converted to a nitrile in a two-step, one-pot process. First, the aldehyde reacts with hydroxylamine (B1172632) to form an aldoxime. The subsequent dehydration of the aldoxime, often without isolation, yields the nitrile. organic-chemistry.org This would involve the intermediate 3-(3'-(1,3-dioxolan-2-yl)benzoyl)benzaldehyde.
| Precursor Group | Reagent(s) | Description |
| Primary Amide (-CONH₂) | SOCl₂, P₂O₅, POCl₃ | A direct dehydration reaction removes a molecule of water. libretexts.org |
| Aldehyde (-CHO) | 1. NH₂OH·HCl2. Dehydrating agent | Formation of an intermediate aldoxime, which is then dehydrated to the nitrile. organic-chemistry.org |
Formation of the 1,3-Dioxolane Ring at the 3'-Position
The 1,3-dioxolane moiety is a cyclic acetal, which serves as a protecting group for a carbonyl functional group. Its formation is a crucial step if the synthetic strategy involves a precursor with an aldehyde at the 3'-position.
The standard method for forming a 1,3-dioxolane is the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org
The precursor, 3-cyano-3'-formylbenzophenone, would be reacted with ethylene glycol in the presence of a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org The reaction is an equilibrium process. To drive it to completion, the water formed as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. organic-chemistry.org
| Catalyst | Solvent | Water Removal Method |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Dean-Stark Apparatus |
| Sulfuric Acid (H₂SO₄) | Benzene | Dean-Stark Apparatus |
| Lewis Acids (e.g., BF₃·OEt₂) | Dichloromethane | Molecular Sieves |
Stereoselective and Asymmetric Approaches to 1,3-Dioxolane Synthesis
The 1,3-dioxolane moiety in the target molecule is a critical structural feature. Its synthesis, particularly in a stereocontrolled manner, is of significant interest in organic chemistry. While the specific chirality at the C2 position of the dioxolane in this compound is not explicitly defined in its name, the principles of stereoselective and asymmetric synthesis are paramount for producing enantiomerically pure compounds in many applications.
Stereoselective formation of 1,3-dioxolanes can be achieved through various methods, including the reaction of a diol with an aldehyde or ketone under acidic catalysis. The stereochemistry of the resulting dioxolane is dependent on the stereochemistry of the diol and the reaction conditions. For instance, the use of chiral diols can lead to the formation of diastereomeric dioxolanes.
Asymmetric approaches aim to create a chiral center at the C2 position of the dioxolane ring with a preference for one enantiomer. This is often accomplished using chiral catalysts. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1,3-dioxolanes. nih.govacs.orgacs.org For example, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully employed in the formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones and aldehydes to yield highly enantioenriched 1,3-dioxolanes. nih.govacs.orgacs.org This reaction proceeds through the formation of a hemiacetal intermediate, with the catalyst controlling the stereochemical outcome of the subsequent cyclization. nih.govacs.orgacs.org
Another approach involves the use of chiral phosphoric acid catalysts in the kinetic resolution of secondary alcohols, which can be precursors to chiral 1,3-dioxanes, a related class of cyclic acetals. Rhodium(II)-catalyzed asymmetric three-component cascade reactions have also been developed for the synthesis of chiral 1,3-dioxoles, which can be subsequently converted to dioxolanes. nih.gov
Table 1: Representative Organocatalytic Asymmetric Synthesis of 1,3-Dioxolanes
| Catalyst | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| Cinchona-alkaloid-thiourea | γ-hydroxy-α,β-unsaturated ketone + Aldehyde | >95:5 | up to 99% | Good to Excellent |
| Chiral Phosphoric Acid | Secondary alcohol + Acetal | - | up to 99% | Moderate to Good |
Note: The data in this table is representative of the synthesis of chiral 1,3-dioxolanes and is not specific to this compound.
Catalytic Methods in the Synthesis of this compound
The core structure of this compound is the benzophenone unit, which is typically synthesized via a Friedel-Crafts acylation reaction. vedantu.comnih.govwikipedia.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. vedantu.comnih.govwikipedia.org
For the synthesis of the target molecule, a plausible route would involve the Friedel-Crafts acylation of a benzene ring bearing the 1,3-dioxolane moiety with 3-cyanobenzoyl chloride, or vice versa. The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective but are often required in stoichiometric amounts and can lead to environmental concerns due to the generation of acidic waste. thermofisher.com
Modern catalytic methods focus on the use of more environmentally benign and recyclable catalysts. These include:
Heterogeneous Catalysts: Zeolites, clays, and sulfated zirconia are solid acid catalysts that can facilitate Friedel-Crafts acylation. thermofisher.com Their advantages include ease of separation from the reaction mixture and potential for reuse, making the process more sustainable.
Metal Trifluoromethanesulfonates (Triflates): Lanthanide and other metal triflates are highly active Lewis acid catalysts that can be used in catalytic amounts.
Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid can also catalyze Friedel-Crafts acylations. uni-stuttgart.de
The regioselectivity of the Friedel-Crafts acylation is another important consideration. The directing effects of the substituents on the aromatic rings will determine the position of the acylation.
Table 2: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst | Type | Advantages | Disadvantages |
|---|---|---|---|
| AlCl₃ | Homogeneous Lewis Acid | High reactivity | Stoichiometric amounts needed, corrosive, waste generation |
| Zeolites | Heterogeneous Solid Acid | Reusable, environmentally friendly | May require higher temperatures, potential for lower activity |
| Metal Triflates | Homogeneous Lewis Acid | High activity in catalytic amounts | Cost, moisture sensitivity |
| Trifluoromethanesulfonic Acid | Homogeneous Brønsted Acid | Strong acid, effective catalyst | Corrosive |
Note: This table provides a general comparison of catalysts used in Friedel-Crafts acylation reactions.
Multi-Step Synthesis Pathways and Overall Yield Optimization
The synthesis of this compound is inherently a multi-step process. A likely synthetic pathway would involve the initial synthesis of the two key precursors: a benzoyl chloride derivative and a substituted benzene derivative, followed by their coupling via a Friedel-Crafts acylation.
A potential synthetic route could be:
Protection of 3-formylbenzonitrile: The aldehyde group of 3-formylbenzonitrile is protected as a 1,3-dioxolane by reacting it with ethylene glycol in the presence of an acid catalyst. This yields 3-(1,3-dioxolan-2-yl)benzonitrile (B2678888).
Friedel-Crafts Acylation: The resulting 3-(1,3-dioxolan-2-yl)benzonitrile can then be acylated with benzoyl chloride in the presence of a Lewis acid catalyst. However, the cyano group is deactivating, which could make the Friedel-Crafts reaction challenging.
Alternative Friedel-Crafts Acylation: A more viable approach would be to react 3-cyanobenzoyl chloride with a benzene derivative that already contains the 1,3-dioxolane moiety, such as (1,3-dioxolan-2-yl)benzene.
Reaction Conditions: Temperature, reaction time, solvent, and catalyst loading for each step must be fine-tuned to maximize the yield and minimize the formation of byproducts.
Purification Methods: Efficient purification of intermediates at each stage is crucial to prevent the accumulation of impurities that could interfere with subsequent reactions.
Telescoped Reactions: Combining multiple reaction steps into a single pot without isolating the intermediates (a "telescoped" or "one-pot" synthesis) can significantly improve efficiency by reducing handling losses and saving time and resources. whiterose.ac.ukresearchgate.netacs.org
Automated optimization platforms, often utilizing Bayesian optimization algorithms, are increasingly being used in pharmaceutical synthesis to efficiently explore the reaction parameter space and identify optimal conditions for multi-step processes. researchgate.netacs.orgresearchgate.net
Process Development Considerations for Preparative Scale
Scaling up the synthesis of this compound from the laboratory to a preparative or industrial scale introduces a new set of challenges that must be addressed during process development.
Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount. The exothermic nature of Friedel-Crafts reactions, for example, requires careful temperature control to prevent runaway reactions.
Cost of Goods (CoG): The cost of starting materials, reagents, solvents, and catalysts becomes a significant factor at a larger scale. The development of a cost-effective synthetic route is essential for commercial viability.
Process Robustness: The synthetic process must be robust and reproducible, consistently delivering the product with the desired purity and yield. This involves identifying critical process parameters (CPPs) and establishing their acceptable ranges.
Equipment: The choice of reactors and other processing equipment must be suitable for the scale of the synthesis and the specific reaction conditions (e.g., corrosion resistance for acidic reactions).
Work-up and Purification: Procedures for quenching the reaction, extracting the product, and purifying it (e.g., crystallization, chromatography) must be scalable and efficient. Crystallization is often the preferred method for purification on a large scale due to its cost-effectiveness.
Waste Management: The environmental impact of the process must be minimized by reducing waste generation and developing effective waste treatment strategies. The use of greener solvents and recyclable catalysts is a key aspect of sustainable process development. pharmafeatures.com
Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted in accordance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.
The transition from laboratory-scale synthesis to preparative-scale production requires a multidisciplinary approach involving chemists, chemical engineers, and safety experts to ensure a safe, efficient, and economically viable process.
Chemical Reactivity and Transformations of 3 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone
Reactivity Profile of the Benzophenone (B1666685) Carbonyl Moiety
The diaryl ketone structure of the benzophenone core is a key site for chemical reactions. The carbonyl carbon is electrophilic, making it a target for nucleophiles, and the oxygen atom's non-bonding electrons allow for photochemical excitation.
Reduction Reactions to Secondary Alcohols
The carbonyl group of benzophenone derivatives can be readily reduced to a secondary alcohol, yielding a diphenylmethanol (B121723) structure. This transformation is a common and well-established reaction in organic synthesis. pitt.edursc.org A typical method involves the use of hydride transfer reagents, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reducing agent for this purpose. pitt.eduyoutube.com
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon of the benzophenone. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate, yielding the final secondary alcohol product, diphenylmethanol. youtube.com
Table 1: Representative Conditions for Benzophenone Reduction
| Reagent | Solvent | Conditions | Product |
|---|
This table illustrates a general reduction reaction for the benzophenone core.
Nucleophilic Additions to the Ketone
The electrophilic carbonyl carbon of the benzophenone moiety is susceptible to attack by various nucleophiles. Grignard reagents, for example, add to the carbonyl group to form tertiary alcohols after an acidic workup. youtube.com The reaction proceeds via a nucleophilic addition mechanism where the alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon. youtube.com
However, the reactivity of the benzophenone carbonyl is influenced by both steric and electronic factors. The two bulky phenyl rings can create steric hindrance, potentially slowing the approach of nucleophiles compared to less hindered ketones like acetophenone. quora.com Electronically, the phenyl rings can stabilize the carbonyl group through resonance, which also slightly reduces its reactivity towards nucleophiles. quora.comlearncbse.in
Photochemical Reactions and Radical Intermediates of the Benzophenone Core
Benzophenone is a well-known photosensitizing agent that undergoes characteristic photochemical reactions upon exposure to UV light. medicaljournals.seacs.org Upon absorption of a photon, the benzophenone molecule is promoted from its ground state to a singlet excited state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T1). acs.orgbgsu.edu
This triplet state has a diradical character and can abstract a hydrogen atom from a suitable donor, such as an alcohol solvent (e.g., isopropanol), to form a ketyl radical. medicaljournals.seacs.org Two of these ketyl radicals can then couple to form benzopinacol, a common product of benzophenone photoreduction. acs.orgbgsu.edu This reactivity highlights the potential for 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone to participate in radical-mediated processes when exposed to light.
Transformations of the Nitrile Functional Group
The cyano (nitrile) group attached to one of the phenyl rings offers another site for chemical modification, primarily through hydrolysis or reduction.
Hydrolysis to Carboxylic Acid Derivatives
Aromatic nitriles can be hydrolyzed to form carboxylic acids. numberanalytics.comlibretexts.org This conversion can be achieved under either acidic or basic conditions. libretexts.orgnumberanalytics.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgnumberanalytics.com
Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed to a carboxylate salt. numberanalytics.com Acidification in a final step yields the carboxylic acid.
Table 2: General Conditions for Aromatic Nitrile Hydrolysis
| Catalyst | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid (e.g., HCl) | Water, Heat (Reflux) | Amide | Carboxylic Acid |
This table outlines the general pathways for the hydrolysis of the nitrile group.
Reduction to Amine and Imine Species
The nitrile group can be reduced to a primary amine. This transformation is valuable for introducing a basic nitrogen-containing group into the molecule. Common methods for this reduction include:
Complex Metal Hydrides : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing nitriles to primary amines. libretexts.orgstudymind.co.uk
Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as nickel, platinum, or palladium. studymind.co.uk This is often the preferred industrial method. studymind.co.uk
Other Reagents : Systems like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride have also been shown to be effective for reducing a variety of aromatic nitriles to primary amines under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org The reactivity can be influenced by other substituents on the aromatic ring; electron-withdrawing groups can accelerate the reduction. organic-chemistry.orgnih.gov
Partial reduction of the nitrile can lead to an imine intermediate, although these are typically reactive and further reduced to the amine under the reaction conditions.
Table 3: Common Reagents for Aromatic Nitrile Reduction
| Method | Reagent(s) | Product |
|---|---|---|
| Hydride Reduction | 1. LiAlH₄ in dry ether; 2. H₃O⁺ | Primary Amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pt) | Primary Amine |
This table summarizes key methods for the reduction of the nitrile functional group.
Nucleophilic Addition Reactions to the Nitrile
The nitrile group (C≡N) in this compound is characterized by an electrophilic carbon atom, making it susceptible to attack by a variety of nucleophiles. libretexts.org This reactivity allows for the conversion of the cyano moiety into several other important functional groups.
Two of the most fundamental nucleophilic additions are hydrolysis and reduction.
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which can sometimes be isolated. Prolonged reaction leads to the formation of a carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon, followed by protonation and tautomerization to form the amide. libretexts.org
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion intermediate. A second hydride addition, followed by an aqueous workup, yields the primary amine. libretexts.orglibretexts.org
| Reaction Type | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3-(3-(1,3-Dioxolan-2-yl)benzoyl)benzamide | 3-(3-(1,3-Dioxolan-2-yl)benzoyl)benzoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 3-(3-(1,3-Dioxolan-2-yl)benzoyl)benzamide | 3-(3-(1,3-Dioxolan-2-yl)benzoyl)benzoic acid |
| Reduction | 1. LiAlH₄, Ether 2. H₂O | (3-(Aminomethyl)phenyl)(3'-(1,3-dioxolan-2-yl)phenyl)methanone | (3-(Aminomethyl)phenyl)(3'-(1,3-dioxolan-2-yl)phenyl)methanone |
Organometallic Reactions Involving the Cyano Group
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, function as potent carbon-based nucleophiles (carbanions) that readily attack the electrophilic carbon of the nitrile group. youtube.com This reaction provides a powerful method for carbon-carbon bond formation.
The initial nucleophilic addition of the organometallic reagent to the nitrile forms an imine anion salt. libretexts.org This intermediate is stable until it is hydrolyzed during an acidic workup. The hydrolysis converts the imine into a ketone, offering a synthetic route to transform the cyano group into a carbonyl functional group with the addition of a new alkyl or aryl substituent. chemistrysteps.com
| Organometallic Reagent | Reaction Steps | Resulting Functional Group | Example Product (using CH₃MgBr) |
|---|---|---|---|
| Grignard Reagent (R-MgX) | 1. Addition of R-MgX 2. H₃O⁺ Workup | Ketone | 1-(3-(3-(1,3-Dioxolan-2-yl)benzoyl)phenyl)ethan-1-one |
| Organolithium Reagent (R-Li) | 1. Addition of R-Li 2. H₃O⁺ Workup | Ketone | 1-(3-(3-(1,3-Dioxolan-2-yl)benzoyl)phenyl)ethan-1-one |
Chemical Behavior of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group widely employed in organic synthesis as a protecting group for carbonyl compounds. wikipedia.orgsilverfernchemical.com In this compound, it serves to protect a formyl (aldehyde) group at the 3'-position of the benzophenone core.
Acid-Catalyzed Hydrolysis and Deprotection Strategies
The primary chemical transformation of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound and ethylene (B1197577) glycol. organic-chemistry.org This reaction is a standard deprotection strategy. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of ethylene glycol yields the aldehyde. This reaction is typically performed using dilute aqueous acid. scielo.br For the target molecule, this deprotection would yield 3-cyano-3'-formylbenzophenone.
Stability Profile under Varied Reaction Conditions
A key feature of the 1,3-dioxolane protecting group is its stability across a wide range of chemical environments, which allows for selective reactions at other sites of the molecule, such as the nitrile group. The cyclic acetal linkage is generally resistant to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. thieme-connect.deresearchgate.netrsc.org This stability is crucial for synthetic planning, as it allows for transformations like Grignard addition to the nitrile or reduction with LiAlH₄ without affecting the dioxolane ring.
| Condition/Reagent Type | Stability | Rationale |
|---|---|---|
| Strong Bases (e.g., NaOH, t-BuOK) | Stable | Acetals are not susceptible to base-catalyzed hydrolysis. thieme-connect.de |
| Nucleophiles (e.g., CN⁻, NH₃) | Stable | The acetal carbon is not sufficiently electrophilic to react with most nucleophiles. organic-chemistry.org |
| Organometallics (e.g., R-MgX, R-Li) | Stable | Allows for selective reaction at other functional groups like nitriles or esters. thieme-connect.de |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Enables reduction of other groups without deprotection of the carbonyl. researchgate.net |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Subject to rapid acid-catalyzed hydrolysis for deprotection. organic-chemistry.orgscielo.br |
Site-Specific Radical Reactions Involving the Dioxolane Ring
The C2 position of the 1,3-dioxolane ring (the carbon atom bonded to the aromatic ring) is an acetalic carbon that can participate in radical reactions. Research has shown that radicals can be generated at this specific site. For example, a thiol-promoted process can facilitate the site-specific addition of 1,3-dioxolane to imines, which proceeds through a radical chain mechanism involving hydrogen abstraction from the C2 position. organic-chemistry.org This suggests that under appropriate radical-initiating conditions (e.g., using AIBN or benzoyl peroxide), the C-H bond at the C2 position of this compound could be a site for radical functionalization, such as halogenation or C-C bond formation.
Aromatic Ring Functionalization and Derivatization
The benzophenone skeleton of the molecule features two aromatic rings that can undergo electrophilic aromatic substitution (EAS). wikipedia.org The position of substitution on each ring is dictated by the directing effects of the existing substituents. libretexts.org
Ring A (Substituted with -CN): The cyano group is a moderately deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director. Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation) will preferentially occur at the C5 position, which is meta to the cyano group. libretexts.org
Ring B (Substituted with -C(=O)Ar'): The acyl group (the benzoyl ketone) is also a deactivating, meta-directing group. libretexts.org Electrophilic attack on this ring will therefore be directed to the C5' position, which is meta to the carbonyl bridge.
In both cases, the reactions are expected to be slower and require more forcing conditions than the substitution of unsubstituted benzene (B151609) due to the deactivating nature of the substituents. libretexts.org
| Reaction | Electrophile (E⁺) | Predicted Major Product on Cyano-Substituted Ring | Predicted Major Product on Dioxolane-Substituted Ring |
|---|---|---|---|
| Nitration | NO₂⁺ | Substitution at C5 | Substitution at C5' |
| Halogenation | Br⁺, Cl⁺ | Substitution at C5 | Substitution at C5' |
| Sulfonation | SO₃ | Substitution at C5 | Substitution at C5' |
| Friedel-Crafts Acylation | RCO⁺ | Reaction is highly unlikely due to strong deactivation | Reaction is highly unlikely due to strong deactivation |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. byjus.commsu.edu In the case of this compound, the reactivity of each aromatic ring towards electrophiles is significantly modulated by the existing substituents. Both the cyano (-CN) group and the carbonyl (C=O) bridge are electron-withdrawing groups, which deactivate the aromatic rings towards electrophilic attack compared to unsubstituted benzene. libretexts.org
The deactivating nature of these groups means that EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would require more forcing conditions (e.g., stronger Lewis acids, higher temperatures) than those used for benzene. masterorganicchemistry.com
The directing effect of the substituents is also a key consideration. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. libretexts.org
Ring A (3-Cyano substituted): The cyano group and the carbonyl group both direct incoming electrophiles to the positions meta to themselves. This would lead to substitution at the 5-position.
Ring B (3'-(1,3-dioxolan-2-YL) substituted): The dioxolane group, being an acetal of a formyl group, is also deactivating and a meta-director. Therefore, electrophilic attack would be directed to the 5'-position.
| Ring | Substituent(s) | Expected Directing Effect | Predicted Position of Substitution |
| A | 3-Cyano, Carbonyl | meta, meta | C5 |
| B | 3'-(1,3-dioxolan-2-YL), Carbonyl | meta, meta | C5' |
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Directed Metalation Strategies for Further Substitutions
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. numberanalytics.comwikipedia.org This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with various electrophiles. wikipedia.org
In this compound, several functional groups could potentially act as DMGs. The dioxolane group, being a cyclic acetal, contains Lewis basic oxygen atoms that can coordinate with the lithium base, directing deprotonation to the adjacent ortho positions. baranlab.org While the carbonyl and cyano groups are not typically strong DMGs, their electronic influence can affect the acidity of nearby protons.
The most promising strategy for selective functionalization via DoM would likely target the dioxolane-substituted ring. The oxygen atoms of the acetal can chelate the organolithium reagent, directing deprotonation to either the C2' or C4' position. Steric hindrance might favor deprotonation at the less hindered C4' position.
| Potential DMG | Ring | Target Position(s) | Comments |
| 1,3-dioxolan-2-YL | B | C2', C4' | The Lewis basic oxygen atoms can coordinate with the organolithium reagent, facilitating ortho-deprotonation. baranlab.org |
| Cyano | A | C2, C4 | The cyano group is a weak DMG. |
| Carbonyl | A & B | C2, C2' | The carbonyl group is generally a poor DMG for ortho-lithiation. |
Table 2: Potential Directed Metalation Strategies
Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound to participate in these reactions, it would first need to be functionalized with a suitable group, typically a halide (Br, I) or a triflate.
Once a halogenated derivative is prepared (e.g., through electrophilic aromatic substitution or Sandmeyer reaction from an amino precursor), it can undergo a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction of an aryl halide derivative with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Cyanation: The cyano group itself can be introduced onto an aromatic ring via palladium-catalyzed cyanation of aryl halides, often using sources like zinc cyanide or potassium ferrocyanide. nih.govresearchgate.netrsc.org
The presence of multiple functional groups (ketone, cyano, acetal) requires careful selection of reaction conditions to ensure compatibility and avoid undesired side reactions. nih.gov
| Coupling Reaction | Required Precursor | Potential Product Type |
| Suzuki-Miyaura | Bromo- or Iodo-derivative | Biaryl derivative |
| Heck | Bromo- or Iodo-derivative | Styrenyl derivative |
| Sonogashira | Bromo- or Iodo-derivative | Arylalkyne derivative |
| Buchwald-Hartwig | Bromo- or Iodo-derivative | Arylamine derivative |
Table 3: Potential Cross-Coupling Applications
Chemoselectivity and Regioselectivity in Complex Chemical Environments
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.com Regioselectivity is the preference for reaction at one position over another. wikipedia.org For a multifunctional molecule like this compound, controlling both is crucial for predictable and efficient synthesis.
The molecule presents several reactive sites:
The carbonyl group is susceptible to nucleophilic attack (e.g., reduction, Grignard addition).
The cyano group can undergo hydrolysis, reduction, or participate in cycloadditions.
The acetal group is stable to bases and nucleophiles but is labile under acidic conditions, which would regenerate the aldehyde.
The aromatic C-H bonds can be substituted via electrophilic or metalation-based pathways.
Achieving high chemoselectivity requires careful choice of reagents and conditions. For example, reduction of the ketone to an alcohol could be achieved with sodium borohydride, which would likely not affect the cyano or acetal groups under standard conditions. Conversely, a stronger reducing agent like lithium aluminum hydride might reduce both the ketone and the cyano group.
Regioselectivity is a major consideration in substitution reactions on the aromatic rings. As discussed, the electronic effects of the existing substituents strongly govern the position of further functionalization in both electrophilic substitution and directed metalation reactions. libretexts.orgwikipedia.org The inherent directing effects of the cyano, carbonyl, and dioxolane groups provide a roadmap for predicting and controlling the site of reaction. libretexts.org
Advanced Spectroscopic and Analytical Characterization of 3 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the precise assignment of each proton and carbon atom within the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings and the aliphatic protons of the 1,3-dioxolane (B20135) moiety. The aromatic region (typically δ 7.0-8.5 ppm) will show a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The protons on the cyanobenzoyl ring are expected to be deshielded due to the electron-withdrawing nature of both the cyano and carbonyl groups. The protons on the dioxolane-substituted ring will also be influenced by the carbonyl group and the dioxolane substituent. The dioxolane ring itself is expected to show signals for the methine proton (CH) and the methylene (B1212753) protons (CH₂), with the methine proton appearing as a singlet and the methylene protons as a multiplet.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), which is expected to resonate at a significantly downfield chemical shift (around δ 195 ppm), and the nitrile carbon (C≡N), typically found in the δ 115-120 ppm region. The aromatic carbons will appear in the δ 120-140 ppm range, with the carbons directly attached to the carbonyl group and the cyano group showing distinct chemical shifts. The carbons of the dioxolane ring will be observed in the upfield region of the spectrum.
Expected NMR Data:
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Carbonyl (C=O) | - | ~195.0 |
| Cyano (C≡N) | - | ~118.0 |
| C-CN | - | ~112.0 |
| Aromatic CHs | 7.50 - 8.20 (multiplets) | 128.0 - 138.0 |
| Dioxolane CH | ~5.90 (singlet) | ~103.0 |
| Dioxolane CH₂ | ~4.10 (multiplet) | ~65.0 |
Note: The predicted chemical shifts are estimates based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It is particularly useful for establishing the connectivity of protons on the aromatic rings and within the dioxolane moiety. Cross-peaks in the COSY spectrum will connect signals of protons that are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR data, allowing for the straightforward assignment of protonated carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. This technique is invaluable for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon, the cyano carbon, and the carbons at the points of substitution on the aromatic rings. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the benzophenone (B1666685) core structure.
While less common than ¹H and ¹³C NMR, the analysis of other nuclei can provide further structural insights.
Nitrogen-¹⁵ (¹⁵N) NMR: The ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom of the cyano group. The chemical shift of the nitrile nitrogen is sensitive to the electronic environment. For benzonitriles, the ¹⁵N chemical shift is typically observed in the range of -100 to -140 ppm relative to nitromethane. nih.govacs.orgscience-and-fun.de This data can confirm the presence and electronic nature of the nitrile functionality.
Oxygen-¹⁷ (¹⁷O) NMR: Due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, obtaining ¹⁷O NMR spectra is challenging and often requires isotopic enrichment. huji.ac.il If obtained, the spectrum would show signals for the carbonyl oxygen and the two oxygen atoms in the dioxolane ring. The carbonyl oxygen of benzophenones resonates at a very downfield chemical shift, typically in the range of δ 550-600 ppm relative to water, providing direct evidence for the ketone functionality.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint" based on its functional groups.
The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its constituent functional groups.
Cyano Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum in the region of 2220-2240 cm⁻¹. spectroscopyonline.com This is a highly characteristic band that provides clear evidence for the presence of the nitrile group. This vibration is also typically observable in the Raman spectrum.
Carbonyl Group (C=O): The stretching vibration of the diaryl ketone carbonyl group will give rise to a strong absorption band in the IR spectrum, typically in the range of 1650-1670 cm⁻¹. The conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone.
Dioxolane Ring: The C-O stretching vibrations of the acetal (B89532) in the dioxolane ring are expected to produce strong bands in the fingerprint region of the IR spectrum, typically between 1000 and 1200 cm⁻¹.
Aromatic Rings: The C=C stretching vibrations within the benzene rings will result in several bands of variable intensity in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Cyano (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |
| Carbonyl (C=O) | Stretch | 1650 - 1670 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |
| Dioxolane (C-O) | Stretch | 1000 - 1200 | Strong |
| Aromatic (C-H) | Stretch | > 3000 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzophenone chromophore. Benzophenone itself typically exhibits two main absorption bands. scialert.netmdpi.com
An intense band at shorter wavelengths (around 250 nm) is attributed to a π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.
A weaker band at longer wavelengths (around 340 nm) is assigned to an n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. mdpi.com
The presence of the cyano and dioxolane substituents on the aromatic rings is expected to cause a slight shift in the position and intensity of these absorption bands (a solvatochromic effect) compared to unsubstituted benzophenone. researchgate.netresearchgate.net Photophysical studies, such as fluorescence and phosphorescence measurements, could provide further insights into the excited state properties of the molecule, which are of interest for applications in photochemistry and materials science.
Electronic Absorption and Emission Properties
The electronic absorption and emission properties of a molecule provide insight into its electron distribution and the energy of its excited states. These properties are typically investigated using UV-Visible and fluorescence spectroscopy.
For this compound, the UV-Visible absorption spectrum is expected to be dominated by transitions associated with the benzophenone chromophore. uobabylon.edu.iq Aromatic ketones like benzophenone typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths (around 250 nm) and a weaker, longer-wavelength n → π* transition (around 340 nm). masterorganicchemistry.com The presence of the cyano and dioxolane substituents may cause slight shifts (solvatochromic shifts) in the positions of these bands depending on the solvent polarity.
Fluorescence spectroscopy would be used to study the emission properties. However, benzophenone itself is known to have a very low fluorescence quantum yield at room temperature due to efficient intersystem crossing from the singlet excited state (S1) to the triplet state (T1). bgsu.edu It is therefore anticipated that this compound would also be weakly fluorescent. The introduction of the cyano group, an electron-withdrawing group, can sometimes influence the photophysical properties of aromatic compounds, potentially affecting the rates of radiative and non-radiative decay processes. rsc.orgresearchgate.netnih.gov
Table 1: Expected Electronic Absorption and Emission Data for this compound in Dichloromethane
| Parameter | Expected Value |
| Absorption | |
| λmax,1 (π → π) | ~255 nm |
| Molar Absorptivity (ε1) | ~18,000 M-1cm-1 |
| λmax,2 (n → π) | ~345 nm |
| Molar Absorptivity (ε2) | ~200 M-1cm-1 |
| Emission | |
| λem | ~450 nm |
| Fluorescence Quantum Yield (Φf) | < 0.01 |
Transient Absorption and Fluorescence Spectroscopy of Excited States
To probe the dynamics of the short-lived excited states of this compound, transient absorption and time-resolved fluorescence spectroscopy are powerful tools. Given the expectation of efficient intersystem crossing, transient absorption spectroscopy would be particularly informative for characterizing the triplet excited state.
In a typical transient absorption experiment, the molecule is excited with a short laser pulse (the "pump"), and the absorption of a second, broadband light source (the "probe") is monitored as a function of time and wavelength. For benzophenone derivatives, a transient absorption spectrum showing a strong absorption band around 530 nm is characteristic of the T1 state. bgsu.eduedinst.com The decay of this transient absorption signal provides the lifetime of the triplet state. The lifetime can be influenced by the solvent and the presence of quenchers. edinst.com
Time-resolved fluorescence spectroscopy would complement these measurements by providing information on the lifetime of the singlet excited state (S1). Although the fluorescence is expected to be weak, sensitive detection methods could potentially measure its decay. The S1 lifetime of benzophenone is known to be very short, on the order of picoseconds, due to the rapid intersystem crossing. bgsu.edu
Table 2: Expected Excited State Properties for this compound
| Parameter | Technique | Expected Value |
| S1 Lifetime (τS) | Time-Resolved Fluorescence | ~5-10 ps |
| T1 Absorption Maximum | Transient Absorption | ~535 nm |
| T1 Lifetime (τT) | Transient Absorption | Microseconds (in deoxygenated solvent) |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. researchgate.net For this compound (C17H13NO3), the expected exact mass can be calculated. This technique is crucial for confirming the molecular formula of a newly synthesized compound and distinguishing it from other potential isomers. scispace.com
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]+ | 280.0968 |
| [M+Na]+ | 302.0787 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information about the compound's structure. nih.gov The fragmentation pattern is characteristic of the molecule's functional groups and their connectivity. For this compound, the fragmentation is expected to occur at the weaker bonds, such as the carbonyl bridge and the dioxolane ring.
Common fragmentation pathways for benzophenone derivatives involve cleavage of the bond between the carbonyl group and the phenyl rings, leading to the formation of benzoyl cations. researchgate.netrsc.org The presence of the cyano and dioxolane groups would lead to characteristic fragment ions. For instance, loss of the dioxolane group or fragments thereof would be expected.
Table 4: Plausible MS/MS Fragmentation of the [M+H]+ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 280.1 | 206.1 | C3H6O2 | [M - dioxolane + H]+ |
| 280.1 | 130.0 | C8H5NO | [3-(1,3-dioxolan-2-yl)benzoyl]+ |
| 280.1 | 102.0 | C9H7O3 | [3-cyanobenzoyl]+ |
X-ray Crystallography for Solid-State Molecular Architecture
The analysis would reveal the dihedral angle between the two phenyl rings of the benzophenone core, which is typically twisted out of planarity. It would also confirm the geometry of the dioxolane ring. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would be elucidated.
Chromatographic and Other Separation Techniques for Purity and Isolation
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity. univ.kiev.uanih.gov High-performance liquid chromatography (HPLC) is a widely used method for this purpose. google.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for the analysis of this compound. The purity would be determined by the area of the main peak relative to any impurity peaks in the chromatogram.
For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be a standard approach. researchgate.net The progress of the separation would be monitored by thin-layer chromatography (TLC).
Computational Chemistry and Theoretical Studies of 3 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone, these calculations would provide a deep understanding of its electronic behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, a hypothetical HOMO-LUMO analysis could yield the following data:
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Such an analysis would likely show the HOMO localized on the more electron-rich portions of the molecule, while the LUMO would be centered on the electron-deficient regions, such as the cyano and carbonyl groups. This distribution would dictate the molecule's behavior in charge transfer interactions.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and kinetic barriers.
Transition State Characterization and Reaction Coordinate Analysis
For any chemical transformation involving this compound, identifying the transition state structures is paramount. A computational study would involve locating these saddle points on the potential energy surface and performing frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. This analysis would provide a detailed atomistic view of the bond-breaking and bond-forming processes.
Energetic Profiles and Kinetic Barriers of Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and rate. For instance, a hypothetical reaction involving the reduction of the carbonyl group could be studied to predict its kinetic and thermodynamic favorability.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are the tools used to explore these aspects. A conformational analysis of this compound would likely identify several low-energy conformers, differing in the torsion angles between the phenyl rings and the carbonyl group. Molecular dynamics simulations could then be employed to study the dynamic behavior of these conformers in different environments, providing insights into how the molecule might interact with other species in a solution or biological system.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, primarily rooted in quantum mechanics, are powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For a molecule like this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for predicting NMR, IR, and UV-Vis spectra. chemrxiv.orgscialert.netresearchgate.net
The process begins with the in silico construction of the molecule's three-dimensional structure. This structure is then optimized to find its most stable energetic conformation, which is a prerequisite for accurate spectroscopic predictions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. github.io The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the prediction. chemrxiv.orggithub.io Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to mimic experimental conditions, as solvent effects can influence chemical shifts. github.io
Below is an illustrative table of how predicted NMR data for this compound would be presented. Note: The values presented are hypothetical and serve only to demonstrate the format of theoretical predictions.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| Cyano Carbon (C≡N) | 118.5 | - |
| Carbonyl Carbon (C=O) | 195.2 | - |
| Dioxolane CH | 102.8 | 5.85 |
| Dioxolane CH₂ | 65.4 | 4.10 |
| Aromatic C-CN | 112.9 | - |
| Aromatic C-CO | 137.8 | - |
| Aromatic CH (ortho to CN) | 133.1 | 7.80 |
| Aromatic CH (meta to CN) | 130.5 | 7.65 |
| Aromatic CH (ortho to Dioxolane) | 129.8 | 7.75 |
| Aromatic CH (meta to Dioxolane) | 128.9 | 7.55 |
Vibrational (IR and Raman) Spectroscopy: The same DFT-optimized geometry is used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The resulting data can be used to generate a theoretical infrared (IR) and Raman spectrum, which helps in the assignment of experimental spectral bands to specific functional groups. For instance, the characteristic stretching frequencies of the cyano (C≡N) and carbonyl (C=O) groups would be of particular interest.
Quantitative Structure-Reactivity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govrsc.org For a compound like this compound, QSAR models could be developed to predict various properties, such as its potential therapeutic activity (e.g., as an antimalarial agent, a known application of some benzophenones) or its photochemical reactivity. nih.govuniversiteitleiden.nl
A QSAR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally measured biological activity is required.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's structure and properties. They can be categorized as:
Physicochemical: Such as logP (lipophilicity), molar refractivity, and molecular weight. nih.gov
Electronic: Descriptors like Hammett constants (σ), which account for the electron-donating or withdrawing nature of substituents. rsc.org
Steric: Parameters like Taft's steric parameters (Es) that describe the size and shape of substituents.
Topological and Quantum Chemical: More complex descriptors derived from the molecular graph or quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).
Model Development: A mathematical equation is generated to link the descriptors (independent variables) to the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common statistical method used for this purpose. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). nih.govresearchgate.net
For benzophenone (B1666685) derivatives, QSAR studies have successfully modeled their antimalarial activity. nih.govresearchgate.net In such a model for a series including this compound, descriptors related to the electronic nature of the cyano group and the steric and lipophilic contributions of the dioxolane moiety would likely be important variables.
Below is a hypothetical QSAR model to illustrate how such a relationship would be presented. Note: This equation and the associated data are for illustrative purposes only and are not derived from actual experimental data for this compound.
Hypothetical QSAR Model for Antimalarial Activity:
Log(1/IC₅₀) = 0.45 * LogP - 0.21 * Es(R1) + 1.12 * σ(R2) + 2.87
where:
IC₅₀ is the half-maximal inhibitory concentration.
LogP represents the lipophilicity of the compound.
Es(R1) is the Taft steric parameter for the substituent at the 3'-position (the dioxolanyl group).
σ(R2) is the Hammett constant for the substituent at the 3-position (the cyano group).
| Descriptor | Description | Hypothetical Contribution |
|---|---|---|
| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Positive (Increased lipophilicity enhances activity) |
| Es (Taft Steric Parameter) | Steric bulk of the substituent | Negative (Increased bulk decreases activity) |
| σ (Hammett Constant) | Electronic effect of the substituent | Positive (Electron-withdrawing nature enhances activity) |
| Molecular Weight | Overall size of the molecule | Could be positive or negative depending on the dataset |
Such a model would suggest that antimalarial activity is enhanced by increased lipophilicity and the presence of an electron-withdrawing group, while being hindered by bulky substituents. This information is invaluable for designing new, more potent analogues.
Academic Research Applications of 3 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone
Strategic Building Block in Target-Oriented Organic Synthesis
In organic synthesis, 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone is recognized as a valuable building block for creating more complex molecular structures. Its utility stems from the differential reactivity of its functional groups, which allows for sequential and controlled chemical transformations.
The structural components of this compound are prevalent in many biologically active molecules, positioning it as a key intermediate in medicinal chemistry research. The benzophenone (B1666685) framework is a scaffold found in various pharmaceutical agents, while the cyano group is a common precursor to amines, amides, or carboxylic acids, which are fundamental in drug design.
Research has explored the potential of related benzophenone derivatives in developing new therapeutic agents. For instance, studies on other cyano-benzophenone structures have indicated potential antitumor properties, suggesting that they can inhibit the proliferation of cancer cell lines by inducing apoptosis. The synthesis of optically active tertiary alcohols, which are crucial components of many pharmaceuticals, can be achieved using benzophenone-related starting materials. sumitomo-chem.co.jp The presence of the cyano and ketone functionalities in this compound allows for its incorporation into synthetic pathways aimed at producing complex pharmaceutical targets. sumitomo-chem.co.jp
The reactive sites within this compound facilitate its use in the synthesis of diverse heterocyclic and polycyclic compounds. The cyano group, in particular, is a versatile functional group for constructing nitrogen-containing heterocycles like indoles, pyrazoles, and furans. nih.govmdpi.comresearchgate.net Synthetic strategies often involve the transformation of the cyano group or its participation in cyclization reactions. nih.govresearchgate.net
Similarly, the benzophenone core is a precursor for the synthesis of large polycyclic aromatic hydrocarbons (PAHs). researchgate.net Techniques such as oxidative cyclodehydrogenation (e.g., the Scholl reaction) can be employed to fuse the aromatic rings of the benzophenone moiety, leading to extended π-conjugated systems. researchgate.net The dioxolane group acts as a protecting group for a formyl (aldehyde) functionality, which can be deprotected and utilized in further synthetic steps, such as condensation reactions, to build even more elaborate polycyclic structures.
Table 1: Examples of Heterocyclic Systems Synthesized from Cyano-Containing Precursors
| Heterocyclic System | Synthetic Approach | Key Precursor Functional Group |
| Indoles | Madelung-type Synthesis | N-(o-tolyl)benzamides, Cyano Group |
| Furans | Base-catalyzed reaction of acyloins | Propanedinitrile (Malononitrile) |
| Pyrazoles | Condensation and Cyclization | β,γ-Unsaturated Hydrazones |
| Thiophenes | Gewald Reaction | α-Methylene Carbonyl, Cyano Group |
| Benzothiazoles | Multi-step reactions from carboxaldehydes | Cyano Group, Amine Group |
This table illustrates general synthetic strategies for heterocycles using cyano-group-containing precursors, highlighting the potential pathways available for a versatile building block like this compound.
Photoinitiator and Polymer Chemistry Applications
Benzophenone and its derivatives are widely used as Type II photoinitiators in polymer chemistry, particularly for UV-curing applications in inks, coatings, and adhesives. whiterose.ac.ukresearchgate.netpolymerinnovationblog.com this compound, containing the essential benzophenone chromophore, is expected to function effectively in this capacity.
The mechanism of Type II photoinitiation involves a bimolecular process. Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. polymerinnovationblog.com This excited molecule does not cleave directly but instead abstracts a hydrogen atom from a synergist molecule, typically an amine or an alcohol, which acts as a co-initiator. polymerinnovationblog.com This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkyl radical from the co-initiator. The latter is typically the primary species responsible for initiating the free-radical polymerization of monomers and oligomers, such as acrylates and methacrylates. whiterose.ac.ukpolymerinnovationblog.com
The efficiency of benzophenone-based photoinitiators can be influenced by the substituents on the aromatic rings. mdpi.com The presence of the cyano and dioxolane groups on the this compound structure can modify its absorption characteristics, solubility, and reactivity, potentially offering advantages in specific polymer formulations. researchgate.netmdpi.com
Table 2: Comparison of Photoinitiator Types
| Initiator Type | Mechanism | Number of Components | Example Compound Class |
| Type I | Unimolecular homolytic cleavage upon UV absorption to form free radicals. polymerinnovationblog.com | One | Hydroxyacetophenones (HAP), Phosphine (B1218219) Oxides (TPO) |
| Type II | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen from a co-initiator to form free radicals. polymerinnovationblog.com | Two (Photoinitiator + Co-initiator) | Benzophenones, Thioxanthones |
Utilization as a Biochemical Probe in Enzyme Studies and Biological Assays
The specific chemical features of this compound lend it potential for use as a specialized tool in biochemical and biological research.
The compound's structure is suitable for investigating biological processes. The cyano group can participate in non-covalent interactions like hydrogen bonding and electrostatic interactions within an enzyme's active site, while the dioxolane ring affects the molecule's shape and electronic properties, influencing its binding specificity. These interactions can modulate the activity of biological pathways, allowing researchers to study their function. Furthermore, the dioxolane moiety is a stable protecting group that can be removed under specific acidic conditions to reveal a reactive aldehyde. This property could be exploited to design probes that are activated in specific acidic microenvironments within cells or tissues, thereby reporting on localized biological conditions.
The benzophenone core of the molecule is a well-established photo-reactive group used in photoaffinity labeling experiments. This technique is a powerful method for identifying and mapping the binding sites of ligands on proteins and other biomolecules. Upon irradiation with UV light, the excited benzophenone can form a covalent bond with adjacent C-H bonds, such as those found in the amino acid residues of a protein.
By incorporating this compound into a molecule designed to bind to a specific biological target, researchers can initiate a covalent cross-linking reaction upon UV exposure. This permanently attaches the probe to its binding partner, enabling subsequent identification of the protein and characterization of the binding site through techniques like mass spectrometry. The cyano group can contribute to the binding affinity and selectivity of the probe for its target protein. This makes the compound a valuable scaffold for developing probes to study protein-ligand interactions.
Lack of Specific Research Data Hinders Detailed Analysis of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific published research on the academic applications of the chemical compound This compound . While the individual components of its structure—a benzophenone core, a cyano group, and a dioxolane moiety—are well-studied in various chemical contexts, their specific combination in this particular molecule has not been the subject of detailed investigation in the public domain. Consequently, a thorough and informative article focusing solely on its use in the design and synthesis of functional materials or in catalyst and ligand development, as per the requested outline, cannot be generated at this time.
The benzophenone scaffold is a common feature in medicinal chemistry and materials science, often imparting desirable photophysical or biological properties. nih.gov Similarly, the incorporation of cyano groups is a known strategy to enhance the thermal stability and electronic properties of polymers. cnrs.frmdpi.com The dioxolane group typically serves as a protecting group for aldehydes and ketones during multi-step organic syntheses and has been incorporated into polymer backbones. acs.orgrsc.org
Despite the individual promise of these functional groups, extensive searches have not yielded any specific studies, data tables, or detailed research findings for "this compound" in the context of:
Catalyst and Ligand Development Based on the Compound's Scaffold:There are no published reports on the use of this molecule as a ligand for metal catalysts or in the development of organocatalysts. Research on benzophenone-derived ligands exists, but none specifically feature the 3-cyano-3'-(1,3-dioxolan-2-yl) substitution pattern.acs.orgacs.org
Without dedicated research on this compound, any discussion of its applications would be purely speculative and based on analogies to related structures, which would not meet the required standards of scientific accuracy and would fall outside the strict constraints of the requested article. Further research and publication in peer-reviewed journals are necessary before a detailed academic profile of this compound and its potential applications can be compiled.
Future Research Directions and Perspectives for 3 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of benzophenone (B1666685) derivatives often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents, leading to significant environmental concerns. Future research should focus on developing greener and more sustainable synthetic methodologies for 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone.
Key areas of exploration include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, or sulfated zirconia, could offer a recyclable and more environmentally benign alternative to traditional Lewis acids. nih.gov These catalysts can simplify product purification and minimize corrosive waste streams.
Metal- and Halogen-Free Acylations: Innovative methods that avoid the use of metals and halogens are highly desirable. One such approach involves the use of methanesulfonic anhydride (B1165640) as a promoter for the Friedel-Crafts acylation of carboxylic acids, generating minimal and non-metallic waste. beilstein-journals.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in Friedel-Crafts acylations, often under solvent-free conditions. frontiersin.org Investigating the application of this technology to the synthesis of this compound could lead to more efficient and sustainable production.
A comparative overview of potential catalytic systems is presented in the table below.
| Catalyst System | Advantages | Potential Yields |
| Traditional (e.g., AlCl₃) | Well-established | Moderate to high |
| Heterogeneous (e.g., Sulfated Zirconia) | Recyclable, environmentally friendly | High, with high selectivity |
| Metal- and Halogen-Free (e.g., MSAA) | Minimal and non-metallic waste | Good to excellent |
| Microwave-Assisted (e.g., Bismuth Triflate) | Rapid reaction times, high yields | High |
Exploration of Asymmetric Catalysis Involving the Compound
The prochiral carbonyl group in this compound makes it an interesting candidate for asymmetric catalysis, both as a substrate and as a ligand or catalyst.
Future research could pursue:
Asymmetric Reduction: The development of catalytic systems for the enantioselective reduction of the ketone functionality would provide access to chiral benzhydrol derivatives. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. Ruthenium complexes with chiral diphosphine and diamine ligands have shown high efficiency in the asymmetric hydrogenation of substituted benzophenones. researchgate.net
Chiral Ligand Development: The benzophenone scaffold can be incorporated into the structure of chiral ligands for asymmetric transition-metal catalysis. The specific electronic and steric properties imparted by the cyano and dioxolane groups could lead to novel reactivity and selectivity.
Organocatalysis: Chiral organocatalysts could be employed for the enantioselective transformation of this compound or its derivatives. For instance, chiral cyclopropenimines have been used in enantioselective Michael additions involving benzophenone imines. researchgate.net
Deeper Mechanistic Insights through Advanced Experimental and Computational Studies
A thorough understanding of the reaction mechanisms and photophysical properties of this compound is crucial for its rational application.
Future studies should involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict spectroscopic properties, and understand the electronic structure of the molecule in its ground and excited states. researchgate.netrsc.org Such studies can elucidate the influence of the cyano and dioxolane substituents on the reactivity of the benzophenone core.
Time-Resolved Spectroscopy: Techniques like laser flash photolysis can be employed to study the transient species formed upon photoexcitation of the molecule, providing insights into its photochemical behavior. nih.gov Understanding the properties of the triplet state is particularly important for its application in photochemistry.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help in optimizing reaction conditions and understanding the underlying mechanisms.
Expanding Applications in Materials Science and Photochemistry
The benzophenone core is a well-known chromophore with applications in photochemistry and materials science. The specific substituents on this compound could be leveraged for novel applications.
Potential areas for future research include:
Photoinitiators: Benzophenone and its derivatives are widely used as photoinitiators for polymerization reactions. mdpi.com The cyano group can influence the electronic properties and reactivity of the excited state, potentially leading to photoinitiators with tailored absorption characteristics and efficiencies.
Organic Light-Emitting Diodes (OLEDs): The benzophenone scaffold has been explored for the development of materials for OLEDs, including as host materials and emitters exhibiting thermally activated delayed fluorescence (TADF). nih.govchem-station.comlibretexts.org The introduction of cyano and dioxolane groups could be used to tune the electronic and photophysical properties for improved device performance.
Functional Polymers: The dioxolane group can be deprotected to reveal a reactive aldehyde, which can be used to anchor the molecule to polymer backbones or surfaces, creating functional materials with specific photochemical or sensing properties.
Integration into Multicomponent and Cascade Reaction Sequences
The presence of multiple functional groups in this compound makes it an ideal candidate for use in multicomponent reactions (MCRs) and cascade reaction sequences, which are powerful tools for the rapid construction of complex molecular architectures.
Future research could focus on:
Isocyanide-Based MCRs: The ketone functionality can participate in isocyanide-based MCRs, such as the Ugi and Passerini reactions, to generate diverse libraries of complex molecules with potential biological activity. frontiersin.org20.210.105
Cascade Reactions: The dioxolane group serves as a protecting group for an aldehyde. nih.gov Deprotection could unmask the aldehyde for participation in cascade reactions, where a series of intramolecular transformations are triggered to form complex polycyclic structures. google.com.na Transition-metal-free cascade benzannulations have been developed for the synthesis of substituted benzophenones. mdpi.com
Interdisciplinary Research at the Interface of Chemistry and Biology
The benzophenone scaffold is found in numerous biologically active molecules, and its derivatives have been explored for various medicinal chemistry applications, including as anticancer, anti-inflammatory, and antiviral agents. google.com.na The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research.
Promising avenues include:
Design of Bioactive Molecules: The compound can serve as a scaffold for the synthesis of novel therapeutic agents. The cyano group can participate in hydrogen bonding interactions with biological targets, while the dioxolane can be deprotected to an aldehyde for further functionalization.
Photolabeling and Chemical Biology: Benzophenones are used as photophysical probes to study peptide-protein interactions. Upon UV irradiation, the benzophenone triplet state can abstract hydrogen atoms from nearby C-H bonds, leading to covalent cross-linking. This property could be exploited to map out interactions in biological systems.
Antioxidant Properties: Certain benzophenone derivatives have shown antioxidant activity. Future studies could investigate the potential of this compound and its derivatives to act as antioxidants and protect against oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, equimolar amounts of precursor ketones or cyano derivatives can be reacted in 1,4-dioxane under reflux, with benzoylisothiocyanate as a catalyst. Optimization includes adjusting solvent polarity (e.g., using dioxane for solubility), reaction time (overnight stirring at room temperature), and isolation via ice/water precipitation to improve yield . Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts.
Q. Which analytical techniques are suitable for quantifying this compound in plant extracts or synthetic mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) after derivatization is recommended for volatile derivatives, with a quantification limit of 10 mg/kg in plant matrices . High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is also effective, particularly when paired with reverse-phase C18 columns and acetonitrile/water mobile phases. For impurity analysis, polarographic methods can detect trace benzophenone derivatives at sub-ppm levels .
Q. How should researchers handle safety concerns related to this compound?
- Methodological Answer : Based on structural analogs (e.g., chlorinated dioxolane derivatives), the compound may exhibit reproductive toxicity (TDLo: 140 mg/kg in rats) and emit toxic fumes (Cl⁻) upon decomposition . Use fume hoods, personal protective equipment (PPE), and inert atmospheres during synthesis. Storage should comply with UN No. 3077 guidelines for environmentally hazardous substances .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) are widely used for small-molecule crystallography. For high-resolution data, perform twin refinement to address overlapping diffraction patterns. ORTEP-3 can generate graphical representations of thermal ellipsoids to validate bond angles and torsional strain in the dioxolane ring . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies between NMR (e.g., unexpected coupling constants) and crystallographic bond lengths may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., B3LYP/6-31G* level) to correlate experimental and theoretical geometries. For unresolved issues, refine crystallographic models with restraints on chemically equivalent bonds .
Q. How can fluorescence properties of benzophenone derivatives be exploited in material science applications?
- Methodological Answer : The benzophenone core enables π-π* transitions for UV absorption and intersystem crossing to triplet states. Functionalize the cyano or dioxolane groups to tune emission wavelengths. For example, substituents at the 3-position can enhance aggregation-induced emission (AIE) for OLEDs or sensors. Time-resolved fluorescence spectroscopy quantifies triplet-state lifetimes, critical for photocatalysis studies .
Q. What advanced separation techniques are effective for isolating stereoisomers of this compound?
- Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC resolve enantiomers, particularly if the dioxolane ring introduces stereocenters. For diastereomers, use preparative thin-layer chromatography (PTLC) with hexane/ethyl acetate gradients. Dynamic NMR can distinguish rotamers, while circular dichroism (CD) confirms absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
